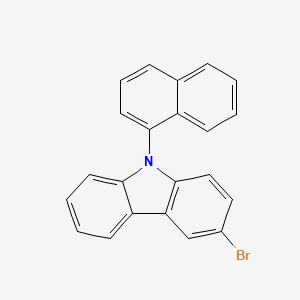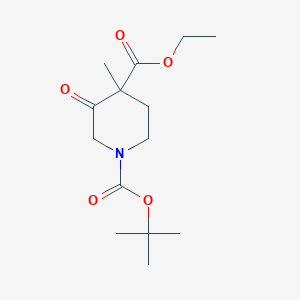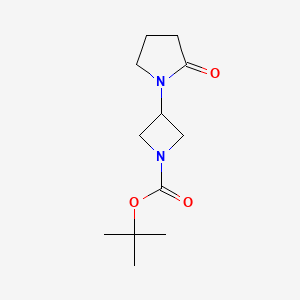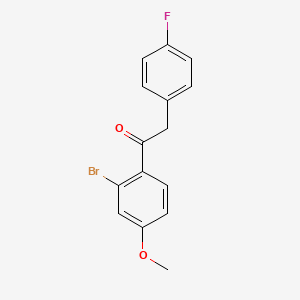
1-(2-Bromo-4-methoxyphenyl)-2-(4-fluorophenyl)ethan-1-one
Übersicht
Beschreibung
1-(2-Bromo-4-methoxyphenyl)-2-(4-fluorophenyl)ethan-1-one, also known as BMFPE, is an organic compound that has been studied extensively for its potential use in various scientific research applications. BMFPE is a brominated phenylacetone derivative, and it is composed of two aromatic rings, one brominated and one fluorinated, connected by an ethyl group. It has been used for a variety of purposes, such as the synthesis of other compounds, as a catalyst in organic reactions, and as a starting material for the synthesis of pharmaceuticals. BMFPE has also been studied for its potential to act as a fluorescent probe for biological systems.
Wissenschaftliche Forschungsanwendungen
1-(2-Bromo-4-methoxyphenyl)-2-(4-fluorophenyl)ethan-1-one has been used in a variety of scientific research applications. It has been used as a fluorescent probe for biological systems, as a catalyst in organic reactions, and as a starting material for the synthesis of pharmaceuticals. 1-(2-Bromo-4-methoxyphenyl)-2-(4-fluorophenyl)ethan-1-one has also been used to study the effects of brominated and fluorinated compounds on the environment. Additionally, 1-(2-Bromo-4-methoxyphenyl)-2-(4-fluorophenyl)ethan-1-one has been studied for its potential to act as a photosensitizer for photodynamic therapy.
Wirkmechanismus
The mechanism of action of 1-(2-Bromo-4-methoxyphenyl)-2-(4-fluorophenyl)ethan-1-one is not fully understood. However, it is believed that 1-(2-Bromo-4-methoxyphenyl)-2-(4-fluorophenyl)ethan-1-one may act as a photosensitizer, in which it absorbs light energy and then transfers this energy to other molecules, resulting in the formation of reactive species. 1-(2-Bromo-4-methoxyphenyl)-2-(4-fluorophenyl)ethan-1-one may also act as a catalyst in organic reactions, in which it facilitates the formation of new bonds between molecules.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 1-(2-Bromo-4-methoxyphenyl)-2-(4-fluorophenyl)ethan-1-one are not fully understood. However, it is believed that 1-(2-Bromo-4-methoxyphenyl)-2-(4-fluorophenyl)ethan-1-one may have the potential to act as a photosensitizer, which could have a wide range of applications in medical and scientific research. Additionally, 1-(2-Bromo-4-methoxyphenyl)-2-(4-fluorophenyl)ethan-1-one has been studied for its potential to act as a fluorescent probe for biological systems, which could be used to study the effects of brominated and fluorinated compounds on the environment.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(2-Bromo-4-methoxyphenyl)-2-(4-fluorophenyl)ethan-1-one in laboratory experiments include its low cost and ease of synthesis. Additionally, 1-(2-Bromo-4-methoxyphenyl)-2-(4-fluorophenyl)ethan-1-one is a stable compound, which makes it suitable for use in a variety of experiments. The main limitation of using 1-(2-Bromo-4-methoxyphenyl)-2-(4-fluorophenyl)ethan-1-one in laboratory experiments is its lack of solubility in water, which can make it difficult to use in aqueous solutions.
Zukünftige Richtungen
There are a number of potential future directions for the use of 1-(2-Bromo-4-methoxyphenyl)-2-(4-fluorophenyl)ethan-1-one in scientific research. These include the development of new synthesis methods, the exploration of its potential as a photosensitizer for photodynamic therapy, and the study of its potential as a fluorescent probe for biological systems. Additionally, 1-(2-Bromo-4-methoxyphenyl)-2-(4-fluorophenyl)ethan-1-one could be used to study the effects of brominated and fluorinated compounds on the environment, and it could be used in the synthesis of pharmaceuticals.
Eigenschaften
IUPAC Name |
1-(2-bromo-4-methoxyphenyl)-2-(4-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrFO2/c1-19-12-6-7-13(14(16)9-12)15(18)8-10-2-4-11(17)5-3-10/h2-7,9H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCUUTODUGSTNFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)CC2=CC=C(C=C2)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromo-4-methoxyphenyl)-2-(4-fluorophenyl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



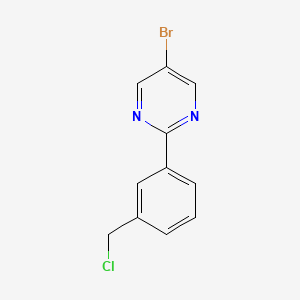
![1-Ethyl-4-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]piperazine](/img/structure/B1526679.png)
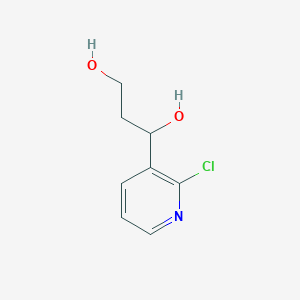
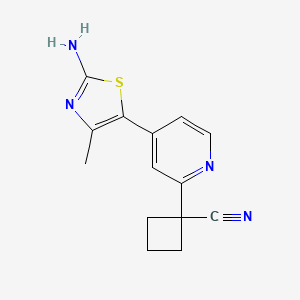
![6-bromo-1-tert-butyl-2-ethoxy-2-methyl-2,3-dihydro-1H-benzo[d]imidazole](/img/structure/B1526682.png)
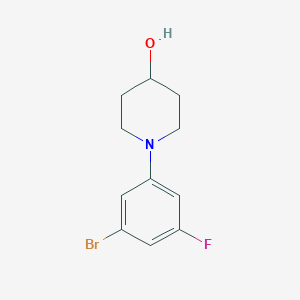
![5-Azaspiro[3.5]nonane-6,8-dione](/img/structure/B1526688.png)
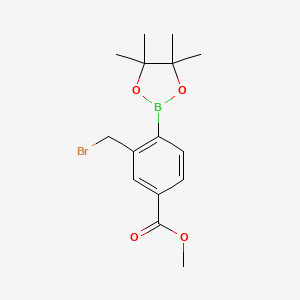
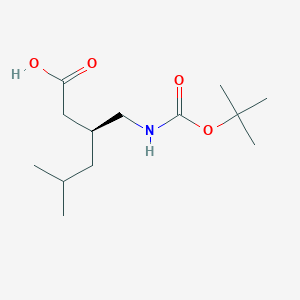
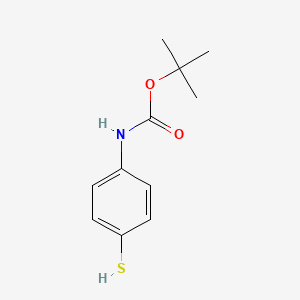
![Methyl 2-[(4-nitronaphthalen-1-yl)oxy]acetate](/img/structure/B1526696.png)
